CID 16219416
Overview
Description
CID 16219416 is a useful research compound. Its molecular formula is C6H14NNaO8P and its molecular weight is 282.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic Characterization and Drug Development
- Glucosamine-6-phosphate Synthase Characterization: The enzyme glucosamine-6-phosphate synthase (GlmS) is crucial in the biosynthesis of amino sugar-containing macromolecules, making it a potential target for antibacterial and antifungal drugs. Capillary electrophoresis has been used to separate and quantify the active dimer and inactive hexamer forms of GlmS, facilitating the study of molecules that could potentially inhibit this enzyme (Beneito-Cambra et al., 2018).
Biomedical Applications
- Antidegenerative Activity in Osteoarthritis: Novel O-3 and O-4 phosphate prodrugs of N-acetyl-(d)-glucosamine, which include d-glucosamine 6-phosphate, have shown significant chondroprotective activity in vitro, surpassing the parent compound. These findings indicate potential therapeutic applications for osteoarthritis treatment (Serpi et al., 2012).
Biochemical Studies
- Insights into Enzyme Inhibition: Investigations into the inhibition of Escherichia coli glucosamine-6-phosphate synthase by reactive intermediate analogues revealed the critical role of the amino function in catalysis. This study enhances our understanding of the enzyme's mechanism and potential points of inhibition (Bearne & Blouin, 2000).
- Glucosamine Derivatives as Catalytic Cofactors: Research on analogues of glucosamine-6-phosphate for the glmS ribozyme, a bacterial RNA that controls cell wall biosynthesis, provides insights into potential biomedical applications and enzymatic processes (Posakony & Ferré-D’Amaré, 2013).
Immunomodulatory Effects
- Immunosuppressive Properties: Glucosamine has shown to suppress the activation of T-lymphoblasts and dendritic cells in vitro, suggesting its potential as an immunosuppressive agent. This attribute could be valuable in the development of new immunomodulatory therapies (Ma et al., 2002).
Metabolic and Structural Studies
- Catalysis and Metabolic Control: Glucosamine-6-phosphate synthase plays a key role in metabolic control of amino sugar-containing macromolecules. Understanding its molecular mechanism can aid in the development of treatments for various metabolic and infectious diseases (Durand et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
InChI |
InChI=1S/C6H14NO8P.Na/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,9-11H,2,7H2,(H2,12,13,14); | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXCKRQPOHPMNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)OP(=O)(O)O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NNaO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585165 | |
Record name | D-Glucosamine 6-phosphate sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70442-23-8 | |
Record name | D-Glucosamine 6-phosphate sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.